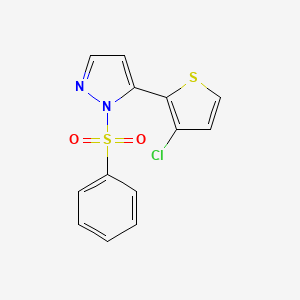

5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

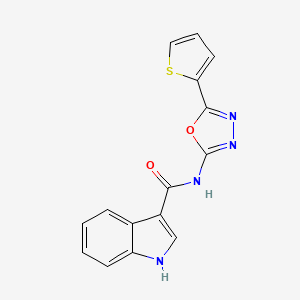

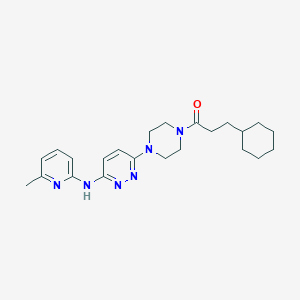

The compound 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a thiophene and a phenylsulfonyl group in the compound suggests potential for unique chemical properties and biological activities.

Synthesis Analysis

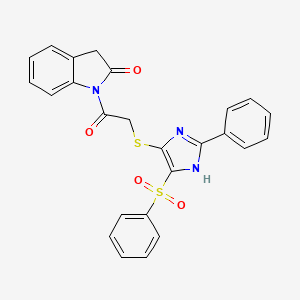

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. In the case of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, the synthesis was achieved through a condensation/cyclization reaction of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol . This method could be adapted for the synthesis of 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole by choosing appropriate starting materials and reaction conditions.

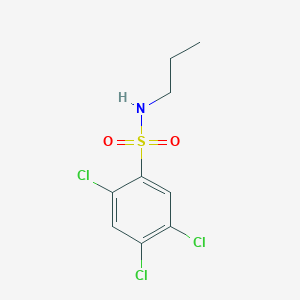

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR and IR, as well as X-ray crystallography. For instance, the structure of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline was characterized using 1H NMR, 13C NMR, IR, and X-ray diffraction studies . These techniques would similarly be applied to determine the molecular structure of 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole, ensuring the correct identification of its functional groups and overall conformation.

Chemical Reactions Analysis

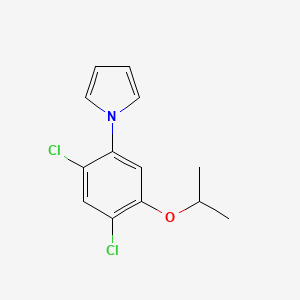

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms and the substituents on the pyrazole ring. The reactivity can be influenced by the nature of the substituents, as seen in the series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, where the presence of an electron-withdrawing chlorine atom affected the antidepressant activity . The chemical reactivity of 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole would be explored through reactions such as electrophilic substitution, nucleophilic addition, or complexation with metals, depending on the research interest.

Physical and Chemical Properties Analysis

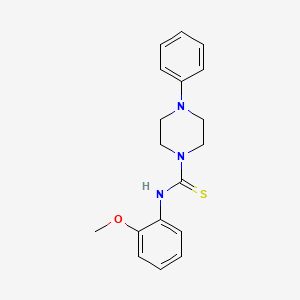

The physical and chemical properties of pyrazole derivatives, including solubility, melting point, and stability, are crucial for their practical applications. These properties are often determined experimentally and can be predicted using computational methods. The IR spectrum can provide information about the functional groups present, as seen in the study of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline, where specific absorptions were identified for different types of C-H and C=C bonds . The physical and chemical properties of 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole would be similarly analyzed to understand its behavior in different environments and its potential for further chemical modifications.

Scientific Research Applications

Synthesis and Characterization

Novel Catalysts for Synthesis of Pyrazole Derivatives : A study introduced 1,3,5-Tris(hydrogensulfato) benzene as a new and efficient catalyst for the synthesis of pyrazole derivatives, highlighting advantages such as excellent yields, simple procedures, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Synthetic Routes to Heteroaromatics : Research described the synthesis of pharmaceutically important heteroaromatics, including pyrazoles, from precursors that can be easily synthesized from methyl phenyl sulfone (Yokoyama et al., 1984).

Chemical Reactions and Applications

Antimicrobial and Antiglaucoma Activities : A study on the synthesis and bioactivities of some new 1H-pyrazole derivatives containing an aryl sulfonate moiety demonstrated potential anti-inflammatory and antimicrobial activities (Kendre et al., 2013).

Heterocyclic β-Enaminonitriles Synthesis : The synthesis of polyfunctionally substituted 5-phenylsulfonylthiophenes and their fused derivatives from phenylsulfonylacetophenones was reported, showcasing the versatility of these compounds in synthesizing complex heterocyclic structures (Sherif & Hussein, 1997).

properties

IUPAC Name |

1-(benzenesulfonyl)-5-(3-chlorothiophen-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S2/c14-11-7-9-19-13(11)12-6-8-15-16(12)20(17,18)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMHOLCZQBOLGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC=N2)C3=C(C=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)

![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2518336.png)

![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)